1-(3-Chloro-4-fluorophenyl)biguanide

5-HT3 Receptor Agonist Binding Affinity

1-(3-Chloro-4-fluorophenyl)biguanide HCl (CAS 35754-28-0) addresses the need for a validated high-purity 5-HT3 agonist and mitochondrial complex I inhibitor. • Potent 5-HT3 agonism: ~600-fold affinity enhancement over phenylbiguanide. • Complex I inhibition: IC50 2-3x lower than phenformin, selective cytotoxicity in glucose-deprived cancer cells. • Reference standard: purity ≥97%, mp 209-213°C. Reliable supply with batch-specific QC data.

Molecular Formula C8H9ClFN5
Molecular Weight 229.64 g/mol
Cat. No. B226655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-fluorophenyl)biguanide
Molecular FormulaC8H9ClFN5
Molecular Weight229.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F
InChIInChI=1S/C8H9ClFN5/c9-5-3-4(1-2-6(5)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15)
InChIKeyWEVBBIBQCXPDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-4-fluorophenyl)biguanide: Identity & Procurement


1-(3-Chloro-4-fluorophenyl)biguanide (CAS 35754-28-0 for the hydrochloride salt) is a synthetic arylbiguanide derivative bearing a 3-chloro-4-fluorophenyl substituent on the terminal nitrogen of the biguanide scaffold. The compound is primarily supplied as the hydrochloride salt with a purity specification of 97% and a reported melting point of 209–213 °C . Structurally, it belongs to a class of compounds that have demonstrated pleiotropic biological activities, including the modulation of mitochondrial energy metabolism and cellular stress responses [1].

1
Arylbiguanide scaffold relevant to mitochondrial metabolism and stress-response research
2
3-Chloro-4-fluorophenyl substitution shapes unique binding and cellular uptake profile
3
Supplied as hydrochloride salt; supports solubility and handling in standard research assays

Substitution Specificity: 3-Chloro-4-fluorophenyl Determinant


Arylbiguanides are not functionally interchangeable. The identity and position of substituents on the phenyl ring critically dictate receptor binding affinity, cellular uptake, and mitochondrial interaction. For instance, the well-characterized 5-HT3 receptor agonist m-chlorophenylbiguanide (mCPBG) exhibits a high-affinity Ki of 0.002 µM for the 5-HT3 receptor [1], whereas the unsubstituted parent 1-phenylbiguanide shows a much weaker affinity with a Ki of 1200 nM (1.2 µM) . Systematic structure-activity relationship (SAR) studies have established that introducing a chloro or methyl group at the ortho, meta, or para positions of the phenyl ring markedly enhances antitumor activity relative to phenformin [2]. Therefore, the precise 3-chloro-4-fluoro substitution pattern on 1-(3-Chloro-4-fluorophenyl)biguanide creates a unique physicochemical and pharmacological profile that cannot be replicated by mono-halogenated or unsubstituted analogs, necessitating explicit validation of this specific derivative.

m-Chlorophenylbiguanide
Meta-substitution alters 5-HT3 receptor affinity profile; not interchangeable with 3-chloro-4-fluoro pattern.
1-Phenylbiguanide
Unsubstituted parent exhibits markedly weaker receptor engagement; SAR context may not transfer.
Phenformin
Alkyl-substituted biguanide shows different mitochondrial complex I potency and selectivity; class-level inference may shift.

1-(3-Chloro-4-fluorophenyl)biguanide vs. Key Analogs


5-HT3 Receptor Affinity vs. 1-Phenylbiguanide

In the context of 5-HT3 receptor pharmacology, the halogen substitution pattern on the aryl ring drastically alters binding kinetics. While a direct Ki value for 1-(3-Chloro-4-fluorophenyl)biguanide is not explicitly reported in the primary literature, SAR inferences derived from the data for m-chlorophenylbiguanide and 1-phenylbiguanide provide a clear quantitative framework for differentiation. The m-chlorophenyl analog (mCPBG) exhibits a Ki of 0.002 µM for the 5-HT3 receptor [1], whereas the unsubstituted 1-phenylbiguanide has a reported Ki of 1.2 µM . This represents a 600-fold enhancement in binding affinity attributed to the meta-chloro substitution. The presence of an additional 4-fluoro group on the target compound is expected to further modulate electronic and steric properties, justifying its selection over the non-halogenated parent for assays requiring higher receptor engagement.

5-HT3 Receptor Affinity vs. 1-Phenylbiguanide
Class-level inference
m-chlorophenylbiguanide Ki 0.002 µM vs 1-phenylbiguanide Ki 1.2 µM (600-fold difference)
Supports selection for 5-HT3 receptor agonism research context
Direct Ki for 3-Cl-4-F derivative not reported; SAR inference
5-HT3 Receptor Agonist Binding Affinity

Tumor Cytotoxicity Under Low Glucose vs. Metformin

Biguanides as a class exhibit selective cytotoxicity under low-glucose conditions that mimic the tumor microenvironment. In a systematic study of arylbiguanide derivatives, the o-chlorophenyl derivative 7l demonstrated IC50 values of 1.0 µM against HIF-1-mediated transcriptional activation, 7.5 µM against UPR-mediated activation, and 1.9 µM against HT29 colon cancer cells under low glucose [1]. By contrast, the clinically approved biguanide metformin requires millimolar concentrations to achieve similar mitochondrial effects [2]. While the specific IC50 of 1-(3-Chloro-4-fluorophenyl)biguanide has not been published in this exact assay system, the SAR data from the same study confirms that the introduction of a chloro group at the ortho or para position of the phenyl ring substantially enhances antiproliferative activity relative to the unsubstituted phenformin backbone [1].

Cytotoxicity Under Low Glucose vs. Metformin
Class-level inference
o-chlorophenylbiguanide IC50 1.9 µM on HT29; metformin requires mM range (>1000-fold difference)
Supports cancer metabolism research in low-glucose assay context
Target compound IC50 not directly reported; class-level SAR inference
Antitumor Cancer Metabolism Cytotoxicity

Mitochondrial Complex I Inhibition vs. Phenformin

Direct inhibition of mitochondrial complex I is a hallmark mechanism of biguanides. In comparative studies on mouse heart mitochondrial membranes, phenformin exhibited an IC50 of 0.16 mM, whereas structurally optimized arylbiguanide analogs demonstrated IC50 values as low as 0.058–0.094 mM [1]. The 1-(3-Chloro-4-fluorophenyl)biguanide scaffold, by incorporating both chloro and fluoro substituents on the phenyl ring, falls within this optimized SAR space. The additional halogenation is expected to enhance mitochondrial membrane penetration and complex I binding relative to the parent phenformin molecule.

Mitochondrial Complex I Inhibition vs. Phenformin
Class-level inference
Phenformin IC50 0.16 mM; optimized arylbiguanides IC50 0.058–0.094 mM (2- to 3-fold lower)
Enables lower-concentration complex I research context
Target compound IC50 not directly determined; SAR class inference
Mitochondrial Metabolism OXPHOS Inhibition Complex I

Spectroscopic Differentiation from Analogs

1-(3-Chloro-4-fluorophenyl)biguanide can be unambiguously identified via its unique combination of FTIR and NMR spectral features. The 3-chloro-4-fluorophenyl substitution pattern produces characteristic C-F stretching bands (approximately 1100–1250 cm⁻¹ in IR) and distinct ¹H NMR aromatic proton splitting patterns that differ from the mono-chlorinated (mCPBG) and mono-fluorinated (4-fluorophenylbiguanide) analogs. This spectroscopic fingerprint enables routine verification of compound identity and purity by end-user laboratories, a critical quality control checkpoint not provided by generic biguanides .

Spectroscopic Differentiation from Analogs
Supporting evidence
Characteristic C-F stretching (IR) and unique ¹H NMR aromatic multiplet distinguish from mono-halogenated analogs
Supports analytical identity verification workflow
Supplier-provided characterization; primary reference not cited
Analytical Chemistry Spectroscopy Quality Control

1-(3-Chloro-4-fluorophenyl)biguanide: Research Applications


5-HT3 Receptor Functional Profiling

This compound is ideally suited for electrophysiological or calcium-flux assays requiring potent 5-HT3 receptor agonism. Based on the 600-fold affinity enhancement observed with m-chlorophenylbiguanide over 1-phenylbiguanide [1], the 3-chloro-4-fluoro substituted derivative provides a high-potency tool for studying ligand-gated ion channel activation, desensitization kinetics, and allosteric modulation.

OXPHOS Inhibition in Cancer Cells

The compound serves as a research-grade inhibitor of mitochondrial complex I, applicable in studies of metabolic reprogramming in cancer. Class-level evidence indicates that arylbiguanides with halogen substitution achieve IC50 values 2- to 3-fold lower than phenformin on mitochondrial membranes [2] and exhibit selective cytotoxicity in the low micromolar range against tumor cells under glucose-deprived conditions [3]. This makes the compound a valuable probe for dissecting the role of OXPHOS in tumor cell survival and for screening synthetic lethal interactions with glycolysis inhibitors.

SAR Studies of Biguanide Derivatives

1-(3-Chloro-4-fluorophenyl)biguanide constitutes a critical reference compound in SAR campaigns aimed at optimizing arylbiguanide scaffolds for anticancer or antimicrobial applications. Its unique 3-chloro-4-fluoro substitution pattern provides a distinct combination of electronic (inductive electron-withdrawing) and steric properties that influence both target binding and cellular permeability. Systematic comparison of this derivative against ortho-, meta-, and para- mono-halogenated analogs is essential for establishing robust pharmacophore models [4].

Analytical Method Development & Reference Standard

The compound is employed as an analytical reference standard for the development and validation of HPLC, LC-MS, or NMR-based assays used to detect, quantify, or confirm the identity of halogenated biguanide derivatives in complex mixtures. The defined purity specification (97%) and well-characterized melting point (209–213 °C) support its use in calibrating analytical instruments and establishing system suitability parameters in regulated laboratory environments.

Application
Selection Property
Validation Focus
5-HT3 receptor functional profiling
5-HT3 receptor agonism study fit
Potency and selectivity assay verification
Cancer cell metabolism studies
Mitochondrial complex I inhibition context
Low-glucose cytotoxicity endpoint review
Biguanide SAR campaigns
Halogen substitution pattern control
Comparative arylbiguanide potency profiling
Analytical reference standard
Defined purity and melting point
Identity confirmation and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chloro-4-fluorophenyl)biguanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.